1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol
Description
1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, a pyridinyl group, and a methoxypropanol moiety, making it a subject of interest in various chemical and biological studies.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-22-12-16(21)11-20-17(9-13-3-2-8-19-10-13)14-4-6-15(18)7-5-14/h2-8,10,16-17,20-21H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXPUHVRRYXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(CC1=CN=CC=C1)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-pyridylacetonitrile in the presence of a base such as sodium hydride to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.
Amination: The alcohol is subsequently reacted with 3-methoxypropan-2-ol in the presence of a catalyst such as palladium on carbon to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-2-propanol
- 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-ethoxypropan-2-ol
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and biological activity.
- Unique Properties: 1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
